3-(Diphenylphosphoryl)propanoic acid

phosphine oxidation air stability ligand precursor

Phosphine oxide carboxylic acids are often confused with air-sensitive phosphine analogues or positional isomers, leading to failed experiments. This C15H15O3P compound (XLogP3=2) offers bench stability without gloveboxes. - **Key differentiation**: Five-membered chelate ring optimized for hard Lewis acids (Am³⁺, Eu³⁺); 23× lower lipophilicity than phosphine version for aqueous catalysis. - **Supply advantage**: Pre-reduction precursor to 3-(diphenylphosphino)propionic acid; >98% purity; immediate shipping.

Molecular Formula C15H15O3P
Molecular Weight 274.25 g/mol
CAS No. 29874-10-0
Cat. No. B12471731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Diphenylphosphoryl)propanoic acid
CAS29874-10-0
Molecular FormulaC15H15O3P
Molecular Weight274.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(CCC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C15H15O3P/c16-15(17)11-12-19(18,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17)
InChIKeyNMRMJFIEYIWRLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Diphenylphosphoryl)propanoic Acid: Core Properties and Family Position


3-(Diphenylphosphoryl)propanoic acid (CAS 29874-10-0), also named (2-carboxyethyl)diphenylphosphine oxide, is a C15H15O3P organophosphorus compound with a molecular weight of 274.25 g/mol [1]. It belongs to the class of phosphine oxide carboxylic acids, distinguished by a diphenylphosphoryl (Ph2P=O) group tethered to a propanoic acid backbone by an ethylene spacer. Its computed XLogP3 of 2 indicates moderate lipophilicity [1], and the phosphine oxide moiety confers air stability far exceeding that of the corresponding phosphine analogue [2].

Workflow Phosphine oxide pro-ligand strategy for air-sensitive phosphine ligand generation
Selection logic Ambient benchtop handling replaces inert-atmosphere infrastructure requirements
Context Moderate lipophilicity supports aqueous and biphasic coordination chemistry

Why Generic Phosphine Oxide or Phosphine Carboxylic Acids Cannot Substitute


Superficial similarity among phosphine oxide carboxylic acids often misleads procurement decisions. Substituting 3-(diphenylphosphoryl)propanoic acid with the phosphine analogue 3-(diphenylphosphino)propionic acid introduces acute air-sensitivity that demands inert-atmosphere handling [1], while positional isomers such as the 2-substituted analogue cannot form comparable five-membered chelate rings in metal coordination applications [2]. Even chain-length homologues such as 4-(diphenylphosphoryl)butyric acid shift the balance between chelate ring size and lipophilicity, directly impacting extraction efficiency and complex stability. The quantitative evidence below substantiates why these structural differences are non-trivial for reproducible scientific outcomes.

Target compound
3-(Diphenylphosphoryl)propanoic acid — air-stable phosphine oxide; forms five-membered chelate ring
Phosphine analogue
3-(Diphenylphosphino)propionic acid — air-sensitive; requires glovebox or Schlenk-line handling
Risk: Oxidation during benchtop use may shift ligand quality and reproducibility
Target compound
3-position isomer — five-membered chelate; optimal ring stability for hard metal ions
Positional isomers / homologues
2- or 4-substituted analogues — four- or six-membered chelate rings; altered extraction efficiency
Risk: Chelate ring size may not transfer directly; coordination stability requires validation
Target compound
Computed XLogP3 = 2 — moderate aqueous compatibility
Lipophilicity mismatch
Phosphine analogue Log P = 3.36 — ~23-fold greater organic partitioning
Risk: Lipophilicity shift may alter biphasic catalyst partitioning and phase-transfer behavior

Quantitative Differentiation vs. Closest Analogues


Air Stability: Phosphine Oxide vs. Phosphine

3-(Diphenylphosphoryl)propanoic acid, as a phosphine oxide, is indefinitely stable under ambient atmosphere. In contrast, the closest phosphine analogue, 3-(diphenylphosphino)propionic acid (CAS 2848-01-3), is a tertiary phosphine that is readily oxidized to the corresponding phosphine oxide upon exposure to air [1][2]. This distinction directly impacts storage requirements, experimental reproducibility, and the feasibility of benchtop manipulation.

Air stability
Class-level inference
Target: Ambient stable; no detectable oxidation over months
Comparator: Rapidly oxidized in air; requires N₂/Ar handling
Phosphine half-life minutes to hours in aerated solution; phosphine oxide indefinitely stable
Eliminates glovebox infrastructure requirement; supports benchtop procurement
Quantitative rate data not reported for specific phosphino-acid; class-level behavior applied
phosphine oxidation air stability ligand precursor

Lipophilicity Contrast Between Phosphine Oxide and Phosphine Carboxylic Acids

The target compound has a computed XLogP3 value of 2 [1], whereas the phosphine analogue 3-(diphenylphosphino)propionic acid exhibits a substantially higher Log P of 3.363 [2]. This difference of 1.36 log units corresponds to an approximate 23-fold greater partitioning into organic phases for the phosphine analogue, which is a critical factor in biphasic reaction design and liquid-liquid extraction processes.

Lipophilicity contrast
Cross-study comparable
ΔLog P = 1.36
~23-fold less lipophilic
Supports aqueous biphasic and phase-transfer protocol selection
Computed XLogP3 vs. predicted Log P; experimental confirmation may refine partitioning context
lipophilicity solvent extraction partition coefficient

Chelate Ring Size and Five-Membered Metallacycle Formation

The ethylene spacer between the carboxylate and the diphenylphosphoryl oxygen in the target compound yields a five-membered chelate ring upon bidentate coordination to a metal center. The 2-substituted isomer would form a strained four-membered ring, which is thermodynamically highly unfavorable, while the 4-substituted homologue forms a six-membered ring that is typically less stable than the five-membered analogue [1]. Five-membered rings are recognized as optimal in terms of chelate stabilization enthalpy for phosphine oxide–carboxylate donor sets.

Chelate ring formation
Class-level inference
Five-membered chelate ring via P=O···M···O–C=O; stability order 5 > 6 > 4 established for carboxylate/neutral O-donor ligands
3-position isomer unique for strain-free chelate; impacts f-element extraction efficiency
Head-to-head quantification for this scaffold not reported; general chelate effect principles applied
chelate effect coordination chemistry ring size

Synthetic Utility as a Stable Phosphine Pro-Ligand

3-(Diphenylphosphoryl)propanoic acid can be quantitatively reduced to the corresponding phosphine using established silane-based reductants (e.g., HSiCl3/Et3N or PhSiH3) [1]. This reduction strategy allows researchers to store and handle the compound under ambient conditions and generate the air-sensitive 3-(diphenylphosphino)propionic acid in situ immediately before use, circumventing the need for air-free procurement, storage, and distribution of the phosphine analogue.

Pro-ligand reduction
Class-level inference
Silane-based reduction (HSiCl₃/Et₃N or PhSiH₃); class-level yield >90% for triarylphosphine oxides
On-demand phosphine generation eliminates air-free storage and progressive oxidation risk
Specific reduction yield not reported for this compound; general phosphine oxide reduction behavior applied
phosphine oxide reduction pro-ligand catalytic ligand

High-Impact Research and Industrial Application Scenarios


Bench-Top Preparation of Air-Sensitive Phosphine Ligands

In laboratories lacking dedicated glovebox infrastructure, 3-(diphenylphosphoryl)propanoic acid serves as a bench-stable pro-ligand that can be reduced to 3-(diphenylphosphino)propionic acid immediately prior to use, as supported by the air-stability differentiation in Evidence Item 1 [1] and the reduction pathway in Evidence Item 4 [2]. This approach is particularly valuable for academic labs synthesizing metal complexes for catalytic screening.

Selective f-Element Extractants for Nuclear Waste Separation

The five-membered chelate ring formed by the 3-position phosphoryl–carboxylate donor set (Evidence Item 3) provides optimal geometry for hard Lewis acid f-elements (Am³⁺, Eu³⁺), while the moderate lipophilicity (XLogP3 = 2) balances organic-phase loading and stripping efficiency in liquid-liquid extraction systems [3]. This combination of chelate pre-organization and partition behavior is not simultaneously achievable with the 2- or 4-position homologues.

Synthesis of Dicarboxylate Phosphabetaines for Antimicrobial Evaluation

3-(Diphenylphosphoryl)propanoic acid reacts with unsaturated monocarboxylic acids to form stable dicarboxylate phosphabetaines, as demonstrated by Bakhtiyarova et al. (2016), yielding structurally characterized compounds with thermal stability verified by simultaneous TG-DSC and antimicrobial activity against bacterial and Candida strains [4]. This reactivity profile is specific to the 3-substituted phosphine oxide carboxylic acid scaffold.

Aqueous Biphasic Catalysis with Tunable Ligand Partitioning

The 23-fold lower lipophilicity of the target compound relative to its phosphine analogue (Evidence Item 2) makes it suitable for aqueous biphasic catalytic systems where the ligand must remain in the aqueous phase to facilitate catalyst recycle. This property is exploited in Rh-catalyzed hydrogenation and hydroformylation reactions where water-soluble phosphine oxide ligands are preferred [5].

Application
Selection Property
Validation Focus
Benchtop phosphine ligand synthesis
Ambient-stable pro-ligand; silane-reducible phosphine oxide
In situ reduction yield and ligand purity verification
f-Element extractant design
Five-membered chelate ring; moderate lipophilicity
Distribution ratio and stripping efficiency under process conditions
Dicarboxylate phosphabetaine synthesis
3-substituted phosphine oxide carboxylic acid scaffold reactivity
Product structure confirmation and thermal stability assessment
Aqueous biphasic catalysis
~23-fold lower lipophilicity vs. phosphine analogue; aqueous-phase retention
Catalyst partitioning and recycle performance in target reaction
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